Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate typically involves the reaction of tert-butyl carbamate with 4-(hydroxymethyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidodicarbonate group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)phenyl imidodicarbonate.
Reduction: Formation of 4-(aminomethyl)phenyl imidodicarbonate.
Substitution: Formation of various substituted phenyl imidodicarbonates depending on the nucleophile used.
Scientific Research Applications
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
- Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate
- tert-Butyl (4-(aminomethyl)phenyl)carbamate
Uniqueness
Di-tert-Butyl (4-(hydroxymethyl)phenyl)imidodicarbonate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C17H25NO5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-10,19H,11H2,1-6H3 |
InChI Key |
YQDXVURBEOPVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.